

# The Discovery and Development of Timapiprant: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Timapiprant** (formerly OC000459) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] Developed initially by Oxagen Limited and subsequently by Atopix Therapeutics and Chiesi Farmaceutici, **Timapiprant** emerged as a promising oral therapeutic for a range of allergic and inflammatory conditions, including asthma, allergic rhinitis, and eosinophilic esophagitis.[3][4] Its mechanism of action centers on blocking the pro-inflammatory effects of PGD2, a key mediator in type 2 inflammatory responses. This guide provides a comprehensive technical overview of the discovery and development history of **Timapiprant**, detailing its preclinical pharmacology, clinical evaluation, and the underlying scientific rationale for its investigation.

## **Introduction: Targeting the PGD2/DP2 Pathway**

Prostaglandin D2 is a major cyclooxygenase metabolite of arachidonic acid and a critical mediator in the pathogenesis of allergic inflammation.[5] It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor, which is involved in vasodilation and inhibition of platelet aggregation, and the DP2 (CRTH2) receptor.[6] The DP2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[7] The binding of PGD2 to the DP2 receptor triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and cytokine release,



contributing to the pathophysiology of allergic diseases.[7][8] **Timapiprant** was designed as a selective antagonist of the DP2 receptor to interrupt this inflammatory cascade.[3]

# Preclinical Development Discovery and Lead Optimization

**Timapiprant**, chemically known as (5-fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic acid, was identified through a drug discovery program focused on developing potent and selective small-molecule antagonists of the DP2 receptor.[9] The indole-acetic acid derivative demonstrated high binding affinity and selectivity for the DP2 receptor.[8]

## In Vitro Pharmacology

A series of in vitro assays were conducted to characterize the pharmacological profile of **Timapiprant**.

#### 2.2.1. Receptor Binding Affinity

Radioligand binding assays were performed to determine the affinity of **Timapiprant** for the DP2 receptor. The compound demonstrated potent displacement of [3H]PGD2 from both recombinant and native DP2 receptors.[1][2]

Table 1: In Vitro Receptor Binding Affinity of **Timapiprant** 

| Receptor               | Species | Ki (nM)  |
|------------------------|---------|----------|
| Recombinant DP2        | Human   | 13[1][2] |
| Recombinant DP2        | Rat     | 3[1][2]  |
| Native DP2 (Th2 cells) | Human   | 4[1][2]  |

#### 2.2.2. Functional Antagonism

**Timapiprant**'s ability to functionally antagonize DP2 receptor activation was assessed in various cell-based assays.

Table 2: In Vitro Functional Activity of **Timapiprant** 



| Assay                              | Cell Type | Endpoint                                       | IC50 (nM) |
|------------------------------------|-----------|------------------------------------------------|-----------|
| Th2 Lymphocyte Chemotaxis          | Human     | Inhibition of migration                        | 28[1][2]  |
| Th2 Lymphocyte Cytokine Production | Human     | Inhibition of IL-13 release                    | 19[9]     |
| Eosinophil Shape<br>Change         | Human     | Inhibition of PGD2-<br>induced shape<br>change | 11[9]     |
| Th2 Cell Anti-<br>apoptosis        | Human     | Inhibition of PGD2-<br>induced survival        | 35[1][2]  |

#### 2.2.3. Selectivity

**Timapiprant** exhibited high selectivity for the DP2 receptor, with no significant activity at other prostanoid receptors or a panel of other receptors and enzymes at concentrations well above its DP2 inhibitory activity.[5][8]

## In Vivo Pharmacology

The efficacy of **Timapiprant** was evaluated in animal models of allergic inflammation.

#### 2.3.1. Animal Models of Eosinophilia

**Timapiprant** demonstrated dose-dependent inhibition of eosinophilia in response to a DP2 agonist in both rats and guinea pigs.[1][2]

Table 3: In Vivo Efficacy of **Timapiprant** in Animal Models

| Animal Model                        | Species    | Endpoint                        | ED50 (mg/kg, p.o.) |
|-------------------------------------|------------|---------------------------------|--------------------|
| DK-PGD2-induced blood eosinophilia  | Rat        | Inhibition of eosinophil influx | 0.04[1][2]         |
| DK-PGD2-induced airway eosinophilia | Guinea Pig | Inhibition of eosinophil influx | 0.01[1][2]         |



#### **Pharmacokinetics**

Preclinical studies in rats indicated that **Timapiprant** is orally bioavailable.[8] Limited human pharmacokinetic data is available in the public domain. One study in healthy volunteers who received fevipiprant, another DP2 antagonist, showed that peak plasma concentrations were observed 1-3 hours post-dosing with a terminal half-life of approximately 20 hours.[10]

# **Clinical Development**

**Timapiprant** has been investigated in multiple clinical trials for various inflammatory conditions.

#### **Asthma**

Several clinical trials have evaluated the efficacy and safety of **Timapiprant** in patients with asthma.

Table 4: Summary of Key Clinical Trials of Timapiprant in Asthma



| Phase       | NCT Number  | Patient<br>Population                                | Dosing<br>Regimen                                                                      | Key Findings                                                                                                                                                                         |
|-------------|-------------|------------------------------------------------------|----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase II    | NCT01057927 | Moderate<br>persistent<br>asthma                     | 200 mg twice<br>daily for 28 days                                                      | Significant improvement in FEV1 in the perprotocol population (9.8% vs 1.8% with placebo, p=0.037).[11]                                                                              |
| Phase II    | -           | Mild to moderate<br>allergic asthma                  | 25 mg once<br>daily, 200 mg<br>once daily, or<br>100 mg twice<br>daily for 12<br>weeks | Significant improvement in FEV1 with 25 mg once daily (p=0.028). In a post-hoc analysis of atopic eosinophilic subjects, FEV1 increased by 220 ml compared to placebo (p=0.005).[11] |
| Phase III   | -           | Atopic<br>eosinophilic<br>asthma                     | 50 mg once daily<br>for 12 weeks                                                       | Enrollment of<br>212 patients in<br>Russia was<br>completed in<br>2016.[4] Results<br>not yet fully<br>published.                                                                    |
| Pilot Study | NCT02660489 | Atopic asthma with experimental rhinovirus infection | Not specified                                                                          | Timapiprant did not significantly affect the clinical severity of rhinovirus-                                                                                                        |



induced exacerbations. [12]

## **Allergic Rhinitis**

A clinical study assessed the effect of **Timapiprant** on the symptoms of allergic rhinitis.

Table 5: Clinical Trial of **Timapiprant** in Allergic Rhinitis

| Phase    | NCT Number  | Patient<br>Population       | Dosing<br>Regimen                | Key Findings                                                                                               |
|----------|-------------|-----------------------------|----------------------------------|------------------------------------------------------------------------------------------------------------|
| Phase II | NCT01448902 | Allergic to grass<br>pollen | 200 mg twice<br>daily for 8 days | Significantly reduced both nasal and ocular symptoms compared to placebo after grass pollen challenge.[13] |

# **Eosinophilic Esophagitis**

**Timapiprant** was also investigated for the treatment of eosinophilic esophagitis (EoE), a chronic allergic inflammatory disease of the esophagus. The development for this indication appears to have been discontinued.[14]

#### **Atopic Dermatitis**

A Phase II clinical trial (NCT02002208) was initiated to evaluate the efficacy of **Timapiprant** in patients with moderate to severe atopic dermatitis.[15] The current status of this trial is not publicly available.

## **Discontinuation of Development for Asthma**



While early phase trials showed promise, later-stage clinical development for asthma appears to have been halted. Another DP2 antagonist, fevipiprant, was discontinued by Novartis after Phase III trials failed to meet their primary endpoints for reducing asthma exacerbations.[16] This outcome has likely influenced the development trajectory of other drugs in this class, including **Timapiprant**.

## **Mechanism of Action and Signaling Pathway**

**Timapiprant** acts as a competitive antagonist at the DP2 receptor, thereby blocking the binding of its natural ligand, PGD2.[8]

## **PGD2/DP2 Signaling Pathway**

The binding of PGD2 to the DP2 receptor on inflammatory cells initiates a signaling cascade through Gai/o proteins.[17] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways that promote cell migration, activation, and the release of pro-inflammatory mediators.[7][17]



Click to download full resolution via product page

PGD2/DP2 Receptor Signaling Pathway and the inhibitory action of **Timapiprant**.

# Experimental Protocols Radioligand Binding Assay (General Protocol)

 Membrane Preparation: Membranes from cells expressing the recombinant human DP2 receptor or from human Th2 cells are prepared by homogenization and centrifugation.



- Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) is used.
- Incubation: Membranes are incubated with a fixed concentration of [3H]PGD2 and varying concentrations of Timapiprant in a 96-well plate.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter plate.
- Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of **Timapiprant** that inhibits 50% of the specific binding of [3H]PGD2 (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

## **Th2 Lymphocyte Chemotaxis Assay (General Protocol)**

- Cell Preparation: Human Th2 lymphocytes are isolated from peripheral blood mononuclear cells.
- Chemotaxis Chamber: A multi-well chemotaxis chamber with a porous membrane (e.g., 5 μm pore size) is used.
- Assay Setup: The lower chamber contains assay medium with or without a chemoattractant (e.g., PGD2) and varying concentrations of **Timapiprant**. The Th2 cells are placed in the upper chamber.
- Incubation: The chamber is incubated for a defined period (e.g., 2-4 hours) at 37°C to allow for cell migration.
- Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a hemocytometer or a fluorescent dye-based assay.
- Data Analysis: The concentration of **Timapiprant** that inhibits 50% of the chemoattractant-induced cell migration (IC50) is calculated.

### Conclusion

**Timapiprant** is a well-characterized, potent, and selective antagonist of the DP2 receptor that has demonstrated preclinical efficacy in models of allergic inflammation. Clinical studies have



provided evidence of its potential to improve lung function and symptoms in patients with asthma and allergic rhinitis. However, the development of **Timapiprant** for asthma appears to have been halted, possibly reflecting the broader challenges faced by the DP2 antagonist class in late-stage clinical trials. Despite this, the extensive research conducted on **Timapiprant** has significantly contributed to our understanding of the role of the PGD2/DP2 pathway in allergic diseases and provides a valuable case study for future drug development efforts targeting this pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Eleventa Announce Completion Of Patient Enrollment In Phase 3 Clinical Trial Of CRTH2 Antagonist Timapiprant For The Treatment Of Allergic Asthma BioSpace [biospace.com]
- 5. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer's model PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin DP2 receptor Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2
  Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo-Controlled Studies in
  Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]



- 11. dovepress.com [dovepress.com]
- 12. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. asthma treatment: Novartis ditches asthma drug candidate fevipiprant [clinicaltrialsarena.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Discovery and Development of Timapiprant: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682908#discovery-and-development-history-of-timapiprant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com